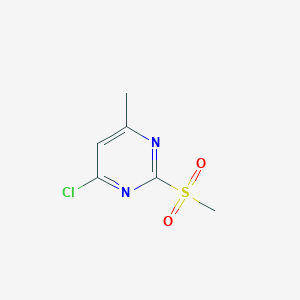

N,N-dimethylthiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of N,N-dimethylthiazol-2-amine derivatives involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The reaction involves the use of potassium thiocyante and substituted anilines to prepare the required thioureas .Molecular Structure Analysis

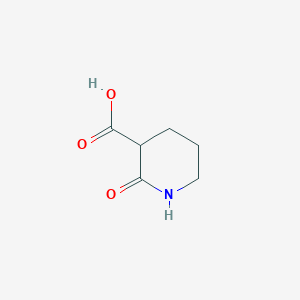

The molecular formula of this compound is C5H8N2S . It has a molecular weight of 128.20 g/mol . The InChI code is 1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3, (H2,6,7) . The Canonical SMILES is CN©C1=NC=CS1 .Relevant Papers Several relevant papers were found during the search. One paper discusses the design, synthesis, and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives . Another paper discusses the toxicity, hazards, and safe handling of primary aromatic amines . These papers could provide further insights into the properties and potential applications of this compound.

Scientific Research Applications

1. Catalysis in Organic Synthesis

A study by Sonawane et al. (2017) described the use of a Ni(II) metal complex in catalyzing N-formylation and N-acylation of amines using N,N-dimethylformamide and N,N-dimethylacetamide. This protocol demonstrated broad substrate scope for various types of amines, including aliphatic, aromatic, and heterocyclic amines, highlighting its potential in synthetic organic chemistry (Sonawane et al., 2017).

2. Antifungal Activity

Jafar et al. (2017) synthesized and evaluated the antifungal effect of several N,N-dimethylthiazol-2-amine derivatives. These compounds showed significant activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

3. Anti-Inflammatory Applications

Suh et al. (2012) investigated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. This study demonstrated the potential of these derivatives in treating inflammatory conditions (Suh et al., 2012).

4. Development of Novel Materials

Lu and Xia (2016) reported on a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, with applications as a security ink. The molecule exhibited morphology-dependent fluorochromism, making it useful in developing security-related materials (Lu & Xia, 2016).

5. Carbon Dioxide Capture and Utilization

Karlsson et al. (2019) explored the use of amine systems, including this compound derivatives, for the absorption of carbon dioxide. This research highlights the potential application of these compounds in addressing environmental concerns related to greenhouse gas emissions (Karlsson et al., 2019).

properties

IUPAC Name |

N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZFDYQSENAPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498726 | |

| Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6142-08-1 | |

| Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)